molecular formula C11H14 B12570683 1,2-Dimethyl-4-(prop-1-en-1-yl)benzene CAS No. 216590-48-6

1,2-Dimethyl-4-(prop-1-en-1-yl)benzene

Cat. No.: B12570683
CAS No.: 216590-48-6
M. Wt: 146.23 g/mol
InChI Key: DCTPSAXRSBGQRB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(prop-1-en-1-yl)benzene: is an organic compound with the molecular formula C11H14 . It is a derivative of benzene, characterized by the presence of two methyl groups and a prop-1-en-1-yl group attached to the benzene ring. This compound is also known by its systematic name, 4-Isopropenyl-1,2-dimethylbenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4-(prop-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the alkylation of toluene with propylene in the presence of a catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the Friedel-Crafts alkylation process. This method utilizes toluene and propylene as starting materials, with AlCl3 serving as the catalyst. The reaction is carried out in a reactor under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield benzoic acid derivatives , while reduction with NaBH4 can produce alcohols .

Mechanism of Action

The mechanism by which 1,2-Dimethyl-4-(prop-1-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can undergo electrophilic aromatic substitution reactions, forming intermediates that interact with specific biological pathways . These interactions can modulate various biochemical processes , leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various synthetic applications and research studies .

Properties

CAS No.

216590-48-6

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1,2-dimethyl-4-prop-1-enylbenzene

InChI

InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4-8H,1-3H3

InChI Key

DCTPSAXRSBGQRB-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1)C)C

Origin of Product

United States

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